Z-ALA-Oet

Catalog No.
S13373865
CAS No.
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-ALA-Oet

Product Name

Z-ALA-Oet

IUPAC Name

ethyl (2S)-2-(phenylmethoxycarbonylamino)propanoate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-3-17-12(15)10(2)14-13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)/t10-/m0/s1

InChI Key

LPVIAWIIPLTGFK-JTQLQIEISA-N

Canonical SMILES

CCOC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1

Z-ALA-Oet, or Z-L-Alanine ethyl ester, is a derivative of L-alanine, an amino acid that plays a critical role in protein synthesis and metabolism. This compound features a Z-configuration, indicating the specific stereochemistry around the carbon-carbon double bond in its structure. The ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in various biochemical applications.

Typical of amino acids and esters. Key reactions include:

  • Esterification: Z-ALA-Oet can be synthesized by the reaction of Z-L-alanine with ethanol in the presence of an acid catalyst.
  • Hydrolysis: In aqueous conditions, Z-ALA-Oet can undergo hydrolysis to yield Z-L-alanine and ethanol.
  • Aldol Reaction: As an amino acid derivative, Z-ALA-Oet may also engage in aldol reactions under basic conditions, forming β-hydroxy carbonyl compounds through the condensation of carbonyl compounds with enolates derived from Z-ALA-Oet

    Z-ALA-Oet exhibits various biological activities due to its amino acid nature. It has been studied for its potential roles in:

    • Neuroprotection: Some studies suggest that alanine derivatives may protect neurons from oxidative stress and excitotoxicity.
    • Antimicrobial Properties: Certain alanine derivatives have shown activity against various pathogens, indicating potential as antimicrobial agents.
    • Metabolic Effects: As a substrate for transamination reactions, Z-ALA-Oet can influence metabolic pathways related to amino acid metabolism and energy production.

The synthesis of Z-ALA-Oet can be achieved through several methods:

  • Esterification Reaction:
    • React Z-L-alanine with ethanol using an acid catalyst (e.g., sulfuric acid) to produce Z-ALA-Oet.
    • Reaction conditions typically involve heating the mixture under reflux.
  • Direct Amino Acid Derivation:
    • Starting from L-alanine, introduce ethyl groups through alkylation methods.
  • Solid-phase Synthesis:
    • Utilize solid-phase peptide synthesis techniques to incorporate ethyl ester functionalities into peptide chains containing alanine.

Z-ALA-Oet has diverse applications across various fields:

  • Pharmaceuticals: Used in drug formulations for enhanced solubility and absorption.
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving muscle recovery and performance due to its amino acid profile.
  • Biochemical Research: Serves as a building block in peptide synthesis and other biochemical assays.

Studies on Z-ALA-Oet interactions primarily focus on its binding affinity with proteins and enzymes. It may serve as a substrate or inhibitor in enzymatic reactions involving amino acid metabolism. Additionally, research into its interactions with cell membranes suggests potential implications for drug delivery systems.

Z-ALA-Oet shares similarities with several other compounds derived from amino acids or esters. The following table summarizes these compounds and highlights their unique features:

Compound NameStructure TypeUnique Features
L-AlanineAmino AcidNaturally occurring amino acid; non-essential nutrient.
Ethyl L-AlaninateEster of L-AlanineDirectly derived from L-alanine; used in flavoring.
N-Acetyl L-AlanineAcetamide DerivativeInvolved in protein synthesis; enhances solubility.
L-Alanine Methyl EsterMethyl EsterSimilar to Z-ALA-Oet but with a methyl group; different bioactivity profile.

Z-ALA-Oet's unique ethyl ester configuration distinguishes it from these compounds, particularly regarding solubility and potential biological effects.

The development of Z-ALA-Oet is inextricably linked to the evolution of peptide synthesis methodologies. In the early 1930s, Max Bergmann and Leonidas Zervas pioneered the use of the benzyloxycarbonyl (Z) group as an amine-protecting agent, marking a watershed moment in synthetic peptide chemistry. Their work addressed the challenge of racemization during amino acid activation, a persistent issue in early peptide synthesis attempts. The Z group, introduced via reaction with benzyl chloroformate, provided unprecedented stability under acidic and basic conditions while remaining removable via catalytic hydrogenation or HBr in acetic acid.

The specific application of the Z group to alanine derivatives emerged as researchers sought to expand the toolkit for synthesizing complex peptides. Ethyl ester protection of the carboxylic acid group in Z-ALA-Oet (Figure 1) represented a strategic choice, balancing ease of introduction with selective removal under mild alkaline conditions. Early syntheses leveraged the Z group’s compatibility with carbodiimide-mediated coupling reactions, enabling sequential peptide elongation without premature deprotection.

Table 1: Key Properties of Z-ALA-Oet

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight265.29 g/mol
Protection GroupsZ (amine), ethyl ester (carboxyl)
Typical DeprotectionH₂/Pd (Z), NaOH (ester)

Significance in Peptide Chemistry and Bioconjugation

Z-ALA-Oet occupies a unique niche in peptide synthesis due to its dual-protection strategy. The Z group’s orthogonal stability relative to tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups allows its use in hybrid protection schemes. For instance, in solid-phase peptide synthesis (SPPS), Z-ALA-Oet serves as a temporary α-amine protector that can be selectively removed while retaining side-chain protections. This characteristic proved vital in synthesizing peptides with labile residues like aspartic acid, where traditional methods risked aspartimide formation.

In bioconjugation, the ethyl ester moiety of Z-ALA-Oet offers distinct advantages. Unlike benzyl esters, which require harsh acidic conditions for cleavage, ethyl esters hydrolyze under mildly basic conditions, preserving acid-sensitive functional groups in target molecules. This property facilitates the synthesis of peptide-drug conjugates where controlled release of active components is essential. Recent applications include its use in generating protease-activated prodrugs, where the ethyl ester acts as a traceless linker.

Table 2: Comparative Analysis of Carboxyl-Protecting Groups

GroupStability (Acid/Base)Removal MethodCompatibility with Z Group
Ethyl EsterStable (pH 1–10)NaOH, LiOHHigh
Benzyl EsterStable (pH 1–12)H₂/Pd, HBr/AcOHModerate
tert-ButylStable (pH 1–8)TFALow

The compound’s role extends to stereoselective synthesis of non-proteinogenic amino acids. For example, Z-ALA-Oet serves as a precursor in the preparation of α-methylated amino acids via oxazolidinone intermediates, enabling access to conformationally constrained peptides. This application capitalizes on the Z group’s resistance to racemization during alkylation or acylation steps, a critical factor in maintaining enantiomeric purity.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.11575802 g/mol

Monoisotopic Mass

251.11575802 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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